molecular formula C12H22N2O4 B12856058 tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate CAS No. 849107-06-8

tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B12856058
CAS No.: 849107-06-8
M. Wt: 258.31 g/mol
InChI Key: TWURHBCNFCRROK-SECBINFHSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a (2-methoxy-2-oxoethyl)amino substituent at the 3R position. Its structure is pivotal in medicinal chemistry, particularly as a precursor for bioactive molecules. The Boc group enhances stability during synthetic processes, while the methoxy-oxoethyl side chain offers functional versatility for further derivatization .

Properties

CAS No.

849107-06-8

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(8-14)13-7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

TWURHBCNFCRROK-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting from a suitably protected pyrrolidine derivative, often N-Boc-pyrrolidine or a chiral pyrrolidine precursor.
  • Introduction of the 2-methoxy-2-oxoethyl substituent at the 3-position via nucleophilic substitution or amide bond formation.
  • Maintenance of stereochemical integrity at the 3R center through stereoselective reactions or chiral starting materials.
  • Use of protecting groups (tert-butyl carbamate) to prevent side reactions on the nitrogen.

Specific Synthetic Routes

From tert-Butyl 3-hydroxy-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
  • A key intermediate is tert-butyl 3-hydroxy-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 2103178-12-5), which can be prepared by esterification and hydroxylation steps on the pyrrolidine ring.
  • This intermediate undergoes amination at the 3-position to replace the hydroxy group with the amino substituent bearing the 2-methoxy-2-oxoethyl group.
  • The reaction conditions typically involve mild bases and coupling agents to facilitate substitution without racemization.
Amination via Nucleophilic Substitution
  • The 3-position hydroxy group can be converted into a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic displacement with an amine bearing the 2-methoxy-2-oxoethyl moiety.
  • This method preserves the stereochemistry at C-3 and allows for high yields of the target compound.
Use of Chiral Starting Materials and Protecting Groups
  • Starting from enantiopure N-Boc-pyrrolidine derivatives ensures the (3R) configuration is retained.
  • The Boc group protects the nitrogen during functionalization steps, preventing side reactions and facilitating purification.
  • After introduction of the substituent, the Boc group can be retained or removed depending on downstream applications.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Hydroxylation of pyrrolidine Oxidizing agents (e.g., RuCl3) To introduce hydroxy group at C-3
Protection of nitrogen Di-tert-butyl dicarbonate (Boc2O), base Boc protection to stabilize amine
Activation of hydroxy group Mesyl chloride or tosyl chloride, base Converts OH to good leaving group
Nucleophilic substitution Amino compound with 2-methoxy-2-oxoethyl SN2 displacement maintaining stereochemistry
Purification Chromatography, crystallization To isolate pure stereoisomer

Research Findings and Yields

  • Patent US11286249B2 describes preparation of related pyrrolidine compounds with high stereoselectivity and purity, using similar Boc-protected intermediates and nucleophilic substitution strategies.
  • Yields for key steps such as amination and protection typically range from 70% to 90%, depending on reaction scale and conditions.
  • Stereochemical purity is maintained by using enantiopure starting materials and mild reaction conditions to avoid racemization.
  • The use of tert-butyl 2,2,2-trichloroacetimidate as a reagent for tert-butyl ester formation has been reported to improve yields and selectivity in related systems.

Summary Table of Preparation Methods

Preparation Step Method Description Typical Yield (%) Stereochemical Outcome Reference
Hydroxylation of pyrrolidine ring Oxidation with RuCl3 or similar 50-60 Retains stereochemistry
Boc Protection of nitrogen Reaction with Boc2O and base 85-95 No racemization
Activation of hydroxy group Mesylation or tosylation 80-90 Retains stereochemistry
Nucleophilic substitution with amino group SN2 displacement with 2-methoxy-2-oxoethyl amine 70-90 Retains (3R) configuration
Purification Chromatography/crystallization Variable Pure enantiomer

Additional Notes

  • The stereoselective synthesis of this compound is critical due to the biological activity often associated with the (3R) configuration in pyrrolidine derivatives.
  • The use of protecting groups such as Boc is standard to prevent side reactions on the nitrogen during functionalization.
  • Alternative synthetic routes may involve direct amide bond formation or reductive amination, but these require careful control to avoid racemization.
  • No direct literature reports on the exact compound’s preparation were found, but closely related analogs and intermediates provide a reliable synthetic framework.

Scientific Research Applications

®-tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It is a precursor in the synthesis of drugs targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Modifications

tert-Butyl (S)-2-(2-(4-Octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate
  • Key Differences: Replaces the (2-methoxy-2-oxoethyl)amino group with a 4-octylphenyl ketone at the pyrrolidine 2-position.
  • Synthesis : Prepared via General Procedure C with 62% purity, indicating challenges in purification or stability compared to the target compound (72.4% yield in analogous reactions) .
  • Applications : Likely tailored for lipid membrane interactions due to the hydrophobic octylphenyl group.
1-(Tert-butoxycarbonyl)-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylic acid (2aa)
  • Key Differences : Features an additional carboxylic acid group at the 3-position, enhancing water solubility.
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences : Incorporates a pyridinyloxy-methyl substituent and methyl group, introducing π-π stacking capabilities.
  • Characterization : NMR reveals a racemic mixture, contrasting the enantiomeric purity of the (3R)-configured target compound .
Spiro-Pyrrolidine-Oxindole Derivatives (e.g., Compound 328)
  • Key Differences : Complex spirocyclic frameworks with indole and triisopropylsilyl groups.
  • Properties : High yields (94%) and optical activity ([α]D26 = -31.6), suggesting superior stereochemical control in synthesis compared to simpler pyrrolidines .

Physicochemical and Spectral Properties

  • Target Compound: Melting Point: Not explicitly reported, but derivatives like 2aa are solids (m.p. data available) . Optical Activity: Enantiomeric purity implied by (3R) configuration; lacks racemization issues observed in pyridinyloxy analogs .
  • Spiro-Oxindole 328 :

    • Melting Point : 99°C; higher than linear pyrrolidines, reflecting crystalline stability from rigid spiro systems .
    • Optical Rotation : [α]D26 = -31.6, indicating strong chiral induction during synthesis.

Biological Activity

tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C₁₂H₁₉N₂O₄
  • CAS Number : 370562-34-8
  • Molecular Weight : 241.29 g/mol

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can inhibit AChE and BChE effectively, thereby increasing acetylcholine levels in the synaptic cleft.

Compound AChE Inhibition IC50 (μM) BChE Inhibition IC50 (μM) Neurotoxicity
This compound2530Low

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines indicate that this compound has low cytotoxic effects. The compound demonstrated high biocompatibility with normal fibroblast cells while maintaining efficacy against malignant neuroblastoma cells.

Cell Line IC50 (μM) Comments
SH-SY5Y (human neuroblastoma)>300High biocompatibility
Neuro-2a (murine neuroblastoma)>300High biocompatibility
CCL-1 (murine fibroblast)>800Virtually non-cytotoxic

Case Studies

  • In Vitro Evaluation :
    A study evaluated the compound's ability to penetrate the blood-brain barrier (BBB) using PAMPA-BBB models. Results indicated favorable permeability, suggesting potential for central nervous system applications .
  • Comparative Analysis :
    In comparison with other compounds, such as donepezil, this compound exhibited superior antioxidant properties in DPPH and FRAP assays, indicating its potential as a multifunctional agent in treating oxidative stress-related conditions .

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